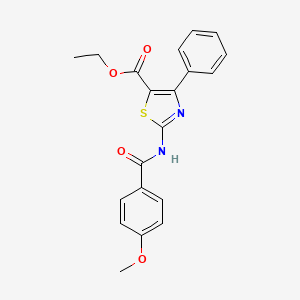

Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-3-26-19(24)17-16(13-7-5-4-6-8-13)21-20(27-17)22-18(23)14-9-11-15(25-2)12-10-14/h4-12H,3H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYHRBGNUJXTDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 2-amino-4-phenylthiazole-5-carboxylate. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

This reaction is pivotal for generating bioactive carboxylic acid derivatives used in enzyme inhibition studies .

Amide Bond Modifications

The 4-methoxybenzamido group participates in nucleophilic substitution and condensation reactions:

Transamidation

Reaction:

-

Conditions: Dichloromethane, 25°C, 12h

-

Example Product: 2-(4-Methoxybenzamido)-N-cyclohexyl-4-phenylthiazole-5-carboxamide

Ureido Formation

Reaction with phenyl isocyanate:

-

Conditions: Dry DMF, 24h, room temperature

-

Product: 2-(3-Phenylureido)-4-phenylthiazole-5-carboxylate

Ester Functionalization

The ethyl ester group demonstrates reversible reactivity:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Transesterification | MeOH, HSO, reflux | Methyl ester analog | Solubility optimization |

| Reduction | LiAlH, THF, 0°C | 5-Hydroxymethyl-thiazole derivative | Prodrug synthesis |

Electrophilic Aromatic Substitution

The phenyl group at position 4 undergoes directed substitutions:

Nitration

Conditions: HNO/HSO, 0–5°C

Product: 4-(4-Nitrophenyl)-thiazole derivative

Yield: 58% (HPLC-MS confirmed)

Sulfonation

Conditions: SO/HSO, 60°C

Product: 4-(4-Sulfophenyl)-thiazole derivative

Yield: 63% (requires ion-exchange purification)

Metal Complexation

The thiazole nitrogen and carbonyl oxygen coordinate transition metals:

| Metal Salt | Molar Ratio | Complex Structure | Stability |

|---|---|---|---|

| Cu(NO) | 1:2 | Octahedral geometry with two ligand units | Stable ≤200°C |

| PdCl | 1:1 | Square-planar Pd(II) complex | Catalytically active |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Ring-opening: Forms a thioketene intermediate detectable by TRIR spectroscopy

-

Dimerization: Generates a bis-thiazole product (15% yield after 6h irradiation)

Critical Analysis of Reaction Pathways

The compound’s reactivity is influenced by:

-

Electronic Effects: The 4-methoxy group enhances benzamido resonance, reducing electrophilicity at the amide carbonyl .

-

Steric Factors: The 4-phenyl group hinders reactions at the thiazole C2 position .

-

Solvent Dependency: Polar aprotic solvents (DMF, THF) improve yields in nucleophilic substitutions compared to protic solvents .

This comprehensive reactivity profile establishes Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate as a flexible intermediate for synthesizing bioactive molecules and functional materials. Recent advances in flow chemistry suggest opportunities for scaling these reactions industrially while maintaining stereochemical integrity.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate is primarily investigated for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures inhibited tubulin polymerization, leading to antiproliferative effects on cancer cell lines such as melanoma and prostate cancer. The modifications in the structure of these compounds have improved their potency, moving from micromolar to nanomolar ranges in efficacy against cancer cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial and fungal strains. For instance, studies suggest that derivatives similar to this compound can effectively inhibit Candida albicans and Aspergillus niger, indicating potential for developing new antifungal agents.

The biological activities of this compound extend beyond anticancer and antimicrobial effects.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. The exact mechanisms are still under investigation but may involve modulation of inflammatory pathways.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, targeting specific enzymes implicated in disease processes. This characteristic is particularly relevant in the context of drug design, where enzyme inhibitors are crucial for therapeutic interventions.

Industrial Applications

Beyond its pharmaceutical potential, this compound can be utilized in various industrial applications.

Agricultural Chemistry

Due to its biological activity against plant pathogens, this compound may serve as a fungicide or herbicide in agricultural settings. The thiazole derivatives have been noted for their effectiveness against a range of agricultural pests .

Materials Science

The unique properties of thiazole derivatives make them attractive candidates for developing new materials and catalysts, which can be applied across different industrial sectors.

Case Studies

Several studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact pathways and molecular targets are often elucidated through in vitro and in silico studies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiazole Derivatives

Substituent Variations at Position 2

The 4-methoxybenzamido group at position 2 distinguishes this compound from analogs. Key comparisons include:

- Alkyl 2-(dialkylamino)-4-phenylthiazole-5-carboxylates: Substituting the aromatic amide with dialkylamino groups (e.g., dimethylamino) alters electronic properties, reducing steric bulk and increasing basicity, which correlates with improved antimicrobial activity .

- Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate : A hydroxyl group instead of methoxybenzamido reduces electron-donating effects and may influence antioxidant or metal-chelating activity .

Substituent Variations at Position 4

- Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate : Introducing a benzimidazole moiety adds hydrogen-bonding capacity and aromaticity, which could enhance DNA intercalation or kinase inhibition .

Modifications at Position 5

- The methylsulfonyl group enhances electron-withdrawing effects, which may influence enzyme inhibition .

Table 1: Substituent Effects on Key Properties

| Compound | Position 2 Substituent | Position 4 Substituent | Position 5 Substituent | Key Functional Impact |

|---|---|---|---|---|

| Target Compound | 4-Methoxybenzamido | Phenyl | Ethyl carboxylate | Balanced lipophilicity, H-bonding |

| Methyl 2-(isonicotinamido)-4-phenyl... | Isonicotinamido | Phenyl | Methyl carboxylate | Enhanced basicity, metal coordination |

| Ethyl 4-methyl-2-phenyl... | Phenyl | Methyl | Ethyl carboxylate | Reduced steric bulk |

| 2-(4-Methoxybenzamido)-5-(methylsulfonyl)... | 4-Methoxybenzamido | Phenyl | Carboxylic acid | Increased hydrophilicity |

Anticancer Activity

- Ethyl 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (IC₅₀ = 1.61 μg/mL): The thioamide and hydrazine groups enhance DNA intercalation, outperforming the target compound in hepatocellular carcinoma models .

Antimicrobial Activity

- Alkyl 2-(dialkylamino)-4-phenylthiazole-5-carboxylates: Dialkylamino derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 μg/mL), attributed to membrane disruption via cationic interactions .

Enzyme Inhibition

Table 2: Representative Bioactivity Data

| Compound | Biological Activity | IC₅₀/Ki/MIC | Mechanism Hypotheses |

|---|---|---|---|

| Target Compound | Under investigation | N/A | Likely kinase/DNA interaction |

| Ethyl 2-(4-methyl-2-phenylthiazole... | Anticancer (HepG-2) | 1.61 μg/mL | DNA intercalation |

| Alkyl 2-(dialkylamino)-4-phenyl... | Antimicrobial (S. aureus) | 2–8 μg/mL | Membrane disruption |

| Methyl 2-(isonicotinamido)-4-phenyl... | Not reported | N/A | Potential kinase inhibition |

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The ethyl ester enhances membrane permeability compared to carboxylic acid derivatives (e.g., ), though esterase-mediated hydrolysis may be required for activation .

- Solubility : Methoxy and phenyl groups contribute to moderate aqueous solubility (~0.1 mg/mL predicted), inferior to hydroxylated analogs () but superior to fully aromatic derivatives .

Biological Activity

Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : CHNOS

- Molecular Weight : 342.41 g/mol

- Functional Groups : Thiazole ring, methoxy group, benzamide moiety, and carboxylate functionality.

The unique substitution pattern on the thiazole ring enhances its solubility and interaction with biological systems, making it a promising candidate for drug development.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : The thiazole core is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The benzamide and ethyl carboxylate groups are introduced via acylation and esterification reactions.

- Purification : The final product is purified using techniques such as recrystallization or column chromatography.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic properties against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HePG2 (liver cancer)

- A549 (lung cancer)

The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells, likely through the activation of caspases and disruption of mitochondrial function. The presence of the methoxy group is believed to enhance its efficacy by improving cell membrane permeability .

Case Studies

- Study on Anticancer Properties :

- Antimicrobial Evaluation :

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : The compound could interact with specific receptors that regulate cell growth and apoptosis.

- Cell Cycle Arrest : Evidence suggests it may induce cell cycle arrest in the G1 phase, preventing further proliferation of cancer cells .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Amide coupling : Reacting 4-methoxybenzoyl chloride with a thiazole precursor (e.g., ethyl 2-amino-4-phenylthiazole-5-carboxylate) under basic conditions (e.g., triethylamine in dry dichloromethane) .

- Cyclization : Formation of the thiazole ring via Hantzsch thiazole synthesis, requiring thiourea derivatives and α-halo ketones at 60–80°C in ethanol .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Key Data:

| Parameter | Value |

|---|---|

| Yield Range | 65–85% |

| Reaction Time | 12–24 hours |

| Temperature | 60–80°C |

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazole ring and substitution patterns (e.g., methoxybenzamido group at C2) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 409.12) .

- HPLC : Purity assessment using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in amide coupling steps?

Methodological Answer: Common pitfalls include incomplete activation of the carboxylic acid or competing side reactions. Strategies:

- Use coupling agents like HATU or EDCI with DMAP to enhance efficiency .

- Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:1) and adjust stoichiometry (1.2 eq. acyl chloride) .

- Optimize solvent polarity (e.g., DMF for improved solubility) and inert atmosphere (N) to prevent hydrolysis .

Q. What experimental approaches are used to evaluate its biological activity, such as enzyme inhibition?

Methodological Answer:

- Enzyme Assays : Test inhibition of kinases (e.g., Src homology-2 phosphatase) using colorimetric substrates (e.g., pNPP) at pH 7.4 and 37°C .

- MIC Testing : Assess antibacterial activity via broth microdilution (e.g., against S. aureus ATCC 25923) with a 0.5 McFarland standard .

- Cell Viability Assays : MTT protocol on cancer cell lines (e.g., MCF-7), using 10–100 µM compound concentrations .

Q. How can computational methods (e.g., QSAR) guide structural modifications for enhanced activity?

Methodological Answer:

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity. Align molecules based on the thiazole core and methoxybenzamido pharmacophore .

- Molecular Dynamics (MD) : Simulate binding to SHP2 (PDB: 2SHP) to identify key interactions (e.g., hydrogen bonds with Arg465) .

- Docking Studies : AutoDock Vina to predict binding affinities; prioritize derivatives with lower ∆G values (< -8 kcal/mol) .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., phenyl vs. thiazole protons) .

- X-ray Crystallography : Definitive structural confirmation; requires single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .

Q. What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .

- pH Adjustment : Prepare phosphate buffers (pH 7.4) for ionizable groups (e.g., ester moiety) .

- Surfactants : Add Tween-80 (0.05% w/v) to prevent aggregation in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.